Product packaging for Secosterol-B(Cat. No.:)

Secosterol-B

Cat. No.: B1264960
M. Wt: 418.7 g/mol
InChI Key: XILGKUFKDWNZBF-PWNNJZATSA-N
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Description

Contextualization within Oxidized Sterols Research

Oxidized sterols, or oxysterols, are products of cholesterol oxidation that can be formed either through enzymatic action or by autoxidation. tandfonline.com These molecules are implicated in the pathophysiology of several inflammation-related diseases. tandfonline.comnih.gov Secosterol-B is an aldolization product of Secosterol-A, which is a major product of cholesterol ozonolysis. nih.govacademicjournals.org Both Secosterol-A and this compound are considered highly bioactive compounds. researchgate.net

The formation of these secosterols was initially thought to be exclusively a result of cholesterol reacting with ozone, suggesting the endogenous formation of ozone in biological systems. researchgate.netnih.gov However, further research has revealed that this compound can also be formed through an ozone-independent pathway, for instance, via the reaction of cholesterol with singlet oxygen. nih.govresearchgate.net The ratio of Secosterol-A to this compound has been proposed as a potential indicator to distinguish between ozone-dependent and -independent cholesterol oxidation pathways. nih.govresearchgate.net

Significance in Biochemical and Pathophysiological Studies

Elevated levels of this compound, along with Secosterol-A, have been detected in human atherosclerotic plaques and in brain tissues of individuals with neurodegenerative diseases like Alzheimer's disease and Lewy body dementia. nih.govnih.govjst.go.jp This has led to the hypothesis that an increased formation of these compounds may be associated with inflammatory diseases. nih.govjst.go.jp

The biochemical reactivity of this compound is a key aspect of its significance. The aldehyde group in its structure allows it to form covalent bonds with the amino groups of proteins, a process that is believed to be critical to its pro-inflammatory activities. nih.govnih.govjst.go.jp These interactions can lead to protein misfolding and aggregation, which are hallmarks of several pathological conditions. niph.go.jpusp.br For instance, secosterols have been shown to induce the misfolding of proteins such as amyloid-β and α-synuclein. nih.govvulcanchem.com Furthermore, secosterols can affect membrane stability by binding to phosphatidylethanolamine (B1630911) and phosphatidylserine. tandfonline.comniph.go.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46O3 B1264960 Secosterol-B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H46O3

Molecular Weight

418.7 g/mol

IUPAC Name

(3R,3aR,5bR,8S,9aR,10R)-8,9a-dihydroxy-3a,5b-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,6,7,8,9,10,10a,10b-dodecahydro-1H-cyclopenta[a]fluorene-10-carbaldehyde

InChI

InChI=1S/C27H46O3/c1-17(2)7-6-8-18(3)20-9-10-21-24-22(12-13-25(20,21)4)26(5)14-11-19(29)15-27(26,30)23(24)16-28/h16-24,29-30H,6-15H2,1-5H3/t18-,19+,20-,21?,22?,23-,24?,25-,26-,27-/m1/s1

InChI Key

XILGKUFKDWNZBF-PWNNJZATSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2[C@H]([C@]4([C@@]3(CC[C@@H](C4)O)C)O)C=O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C4(C3(CCC(C4)O)C)O)C=O)C

Synonyms

3beta-hydroxy-5beta-hydroxy-B-norcholestane-6betacarboxaldehyde
secosterol-B

Origin of Product

United States

Biochemical Pathways of Secosterol B Formation

The generation of Secosterol-B is a multi-faceted process that can be initiated by the oxidation of cholesterol. Key intermediates play a crucial role in its synthesis, highlighting the complex interplay of reactive oxygen species and cholesterol derivatives.

Cholesterol Oxidation Precursors and Intermediates: The Role of Cholesterol 5α-Hydroperoxide and Chol-Dioxetane

The formation of this compound can occur through an ozone-independent pathway involving key precursors such as Cholesterol 5α-hydroperoxide (5α-OOH-Chol) and a cholesterol-1,2-dioxetane (Chol-dioxetane) intermediate. tandfonline.comtandfonline.comniph.go.jp The reaction of cholesterol with singlet oxygen is a primary route to these precursors. nih.govacs.org Singlet oxygen attacks the double bond in the cholesterol molecule, leading to the formation of hydroperoxides, with 5α-OOH-Chol being the major product. nih.govacs.org

The subsequent Hock cleavage of 5α-OOH-Chol is a significant step leading to the formation of a 5,6-secosterol intermediate, which then undergoes intramolecular aldolization to yield this compound. acs.orgnih.gov This pathway is considered the major route for this compound generation from singlet oxygen-mediated cholesterol oxidation. acs.orgnih.gov The unstable Chol-dioxetane intermediate can also decompose to form the secosterol intermediate, although this is considered a minor pathway. acs.orgnih.gov Research has shown that primary amines, such as lysine (B10760008), can catalyze the formation of secosterol aldehydes from cholesterol-5α-hydroperoxide, proceeding through the unstable dioxetane intermediate. researchgate.netkab.ac.ugcolab.ws

It is noteworthy that while several hydroperoxide isomers of cholesterol can be formed, 5α-OOH-Chol may accumulate due to its slower reduction by the enzyme glutathione (B108866) peroxidase-4 (GPX4), thereby favoring its fragmentation to Secosterol-A and subsequently this compound. mdpi.com

Mechanisms of Formation from Cholesterol and Secosterol-A

This compound can be formed through two principal mechanisms: the intramolecular aldolization of its precursor, Secosterol-A, and through pathways dependent on ozone.

Aldolization of Secosterol-A

Secosterol-A, also known as atheronal A, is the primary product of cholesterol ozonolysis. wikipedia.org Under physiological conditions, Secosterol-A is unstable and readily undergoes an intramolecular aldol (B89426) reaction to form the more stable this compound (atheronal B). nih.govwikipedia.org This conversion happens smoothly within biological systems. wikipedia.org

Ozone-Dependent Mechanisms

Ozone plays a significant role in the formation of secosterols, initiating a cascade of reactions that lead to the production of Secosterol-A and its subsequent conversion to this compound.

The direct reaction of ozone with cholesterol, a process known as ozonolysis, is a major pathway for the formation of Secosterol-A. acs.orgwikipedia.org This reaction cleaves the B-ring of the cholesterol molecule to produce the aldehyde Secosterol-A. mdpi.com While Secosterol-A is the dominant species formed by ozone in an aqueous buffer system, it is the precursor to this compound. tandfonline.comniph.go.jp

The in vivo production of ozone, which drives the formation of Secosterol-A, is believed to occur through a reactive oxygen species (ROS) cascade. nih.gov This cascade is a multi-step process often initiated during inflammatory responses. niph.go.jp Phagocytic cells, when activated, produce a burst of ROS. niph.go.jp This cascade involves the generation of superoxide (B77818) anions (O₂⁻), which are then converted to hydrogen peroxide (H₂O₂). nih.govsmw.ch The enzyme myeloperoxidase (MPO) can then use H₂O₂ to produce hypochlorous acid (HOCl). nih.gov The reaction between HOCl and H₂O₂ can generate singlet oxygen (¹O₂). nih.govsmw.ch It has been proposed that antibodies can catalyze the oxidation of water by singlet oxygen to produce ozone. nih.govacademicjournals.org This endogenously produced ozone can then react with cholesterol to form Secosterol-A, which subsequently converts to this compound. nih.gov

Ozonolysis of Cholesterol

Singlet Oxygen-Mediated Mechanisms

An alternative, ozone-independent pathway for the formation of Secosterol-A and this compound involves the reaction of cholesterol with singlet oxygen (¹O₂). nih.govtandfonline.com Singlet oxygen is a non-radical reactive oxygen species that can be generated through various means, including photoactivation or the reaction of hypochlorous acid with hydrogen peroxide. nih.gov Its reaction with cholesterol primarily occurs at the 5,6-double bond. academicjournals.orgjkuat.ac.ke This interaction leads to the formation of cholesterol hydroperoxide intermediates, with 5α-hydroperoxy cholesterol (5α-OOH-Chol) being the most abundant product. nih.gov These hydroperoxides are key precursors that can subsequently rearrange to form secosterols. academicjournals.orgjkuat.ac.kenih.gov This singlet oxygen-dependent route is a significant contributor to the in vivo generation of secosterols, particularly this compound. academicjournals.orgnih.gov

Hock Cleavage Pathways

The primary mechanism for the formation of secosterols from singlet oxygen-derived cholesterol hydroperoxides is the Hock cleavage. academicjournals.orgnih.gov This pathway involves the acid-catalyzed rearrangement of 5α-hydroperoxy cholesterol. academicjournals.orgresearchgate.net The Hock cleavage of 5α-OOH-Chol or a cholesterol-1,2-dioxetane intermediate, also formed from the reaction of cholesterol with singlet oxygen, yields both Secosterol-A and this compound. nih.govtandfonline.com However, this ozone-free pathway predominantly generates this compound, especially under acidic conditions. nih.govresearchgate.netwikipedia.org While some Secosterol-A can be formed through this mechanism, it is typically a minor component compared to this compound in aqueous buffer systems. nih.gov The Hock cleavage of cholesterol 5α-hydroperoxide is considered a crucial ozone-independent route to the secosterols found in biological tissues. researchgate.net

Myeloperoxidase (MPO)-Dependent Mechanisms

The enzyme myeloperoxidase (MPO) plays a significant role in the formation of secosterols in vivo. tandfonline.comtandfonline.com MPO is abundantly expressed in neutrophils, a type of white blood cell. In the presence of its substrates, hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), MPO produces hypochlorous acid (HOCl). tandfonline.com This MPO-H₂O₂-Cl⁻ system can generate singlet oxygen through the reaction between hypochlorous acid and hydrogen peroxide. nih.govtandfonline.com

This MPO-generated singlet oxygen can then react with cholesterol to form 5α-hydroperoxy cholesterol, which subsequently undergoes Hock cleavage to produce Secosterol-A and this compound. tandfonline.comnih.gov Studies have shown that activated neutrophils can generate secosterols, and this formation is dependent on the MPO pathway. tandfonline.comniph.go.jp Experiments using neutrophils from MPO-deficient mice showed a significant reduction in the formation of secosterols, confirming the enzyme's importance. tandfonline.com Interestingly, while the MPO system can lead to the formation of both isomers, the relative amounts can vary. One study noted that the reaction of cholesterol with the MPO-H₂O₂-Cl⁻ system produced almost equal amounts of Secosterol-A and this compound. niph.go.jp In contrast, reacting cholesterol with HOCl and H₂O₂ directly (mimicking the MPO products) resulted in five times more this compound than Secosterol-A. wikipedia.orgniph.go.jp

Comparative Analysis of Secosterol-A and this compound Formation Dynamics

The formation of Secosterol-A and this compound is governed by distinct and competing oxidative pathways, primarily involving ozone and singlet oxygen. Secosterol-A, 3β-hydroxy-5-oxo-5,6-secocholestan-6-al, is considered the major product of cholesterol ozonolysis. academicjournals.orgwikipedia.org It is unstable under physiological aqueous conditions and can readily convert to this compound (3β-hydroxy-5β-hydroxy-B-norcholestane-6β-carboxaldehyde) through an intramolecular aldol reaction. nih.govwikipedia.org

Conversely, the oxidation of cholesterol mediated by singlet oxygen predominantly yields this compound. nih.govresearchgate.net This occurs via the Hock cleavage of the 5α-hydroperoxy cholesterol intermediate. nih.govresearchgate.net Therefore, two main routes can lead to the presence of this compound in biological systems: the aldolization of Secosterol-A (formed from ozone) and the direct formation via the singlet oxygen-Hock cleavage pathway. nih.govtandfonline.com The existence of these dual mechanisms highlights the complex dynamics influencing the relative abundance of these two isomers in vivo. nih.govresearchgate.net

Ratios and Specificity of Oxidant Pathways

The ratio of Secosterol-A to this compound can serve as a valuable indicator to distinguish between the dominant oxidative pathways occurring in a biological system. nih.govresearchgate.net

Ozone-Mediated Pathway : The reaction of cholesterol with ozone or an "oxidant with the chemical signature of ozone" predominantly forms Secosterol-A. researchgate.netnih.gov In this pathway, a ratio of Secosterol-A to this compound greater than 1 provides strong evidence for the involvement of an ozone-like oxidant. nih.gov

Singlet Oxygen-Mediated Pathway : In contrast, singlet oxygen-mediated cholesterol oxidation results in this compound as the predominant species. nih.govtandfonline.com The ratio of this compound to Secosterol-A in this pathway is typically between 5-to-1 and 10-to-1. nih.govresearchgate.net

This difference in product specificity allows the ratio of these two secosterols to be used as a surrogate measure to infer the relative contributions of ozone-dependent versus singlet oxygen-dependent cholesterol oxidation in vivo. nih.govresearchgate.netnih.gov For instance, the detection of this compound as the major isomer suggests a significant role for the singlet oxygen-Hock cleavage pathway. researchgate.net

Interactive Table: Secosterol Formation Pathways

Oxidant PathwayKey Intermediate(s)Primary MechanismPredominant ProductProduct Ratio (A:B)
Ozone (O₃)1,2,3-trixolaneOzonolysisSecosterol-A>1 nih.gov
Singlet Oxygen (¹O₂)5α-hydroperoxy cholesterolHock CleavageThis compound~1:5 to 1:10 nih.govresearchgate.net
MPO-H₂O₂-Cl⁻ SystemSinglet Oxygen, HOClHock CleavageSecosterol-A & B~1:1 to 1:5 niph.go.jp

Molecular Mechanisms of Secosterol B Biological Activity

Impact on Protein Structure and Function

The covalent attachment of the bulky and hydrophobic secosterol moiety to a protein can profoundly disrupt its native three-dimensional structure, leading to loss of function and a propensity to aggregate. nih.govusp.br

Secosterol-B adduction can induce significant conformational changes in proteins, leading to denaturation and misfolding. nih.gov The interaction of this compound with proteins like apoB-100, ApoC-II, Aβ, and α-synuclein has been shown to denature them. researchgate.net For instance, the modification of apoB-100 in human LDL by this compound results in time-dependent changes to its secondary structure. nih.gov Similarly, this compound induces structural alterations in myelin basic protein. vulcanchem.com Once modified, the increased hydrophobicity imparted by the secosterol adduct can cause the protein to become insoluble in aqueous environments, further promoting misfolding. nih.govresearchgate.net

A critical consequence of this compound-induced protein modification is the promotion of protein aggregation and amyloidogenesis, processes implicated in several neurodegenerative diseases. nih.govusp.br this compound has been shown to accelerate the aggregation of α-synuclein and the fibril formation of ApoC-II. nih.govresearchgate.net In the context of Alzheimer's disease, it can significantly lower the concentration of amyloid-beta (Aβ) required to initiate aggregation. nih.govvulcanchem.com The aggregates formed from Aβ peptides that have been modified by secosterols at lysine (B10760008) residues are particularly toxic to neurons. mdpi.com Likewise, this compound enhances the aggregation of SOD1, a protein linked to amyotrophic lateral sclerosis (ALS), through covalent modifications of its lysine residues. nih.govvulcanchem.com The hydrophobic nature of secosterols is a key driver of this aggregation, as it increases the hydrophobicity of the protein surfaces where they become attached, promoting interaction between unfolded proteins. usp.br

Induction of Protein Denaturation and Misfolding

Cellular and Subcellular Effects

The biological impact of this compound is observed at the cellular and subcellular levels, where it can trigger cytotoxic responses, alter organelle structure, modulate enzyme functions, and change the biophysical characteristics of cellular membranes.

This compound has demonstrated potent cytotoxic effects across various cultured cell lines. nih.gov Research comparing it with other major endogenous oxysterols revealed that this compound and its derivatives are significant inducers of cell death. nih.gov The mechanisms underlying this cytotoxicity are multifaceted, with studies pointing towards the induction of apoptosis through several signaling pathways, including those dependent on caspases and mitochondrial responses. nih.gov The cytotoxic nature of this compound implicates it as a potentially crucial factor in the tissue damage associated with inflammatory diseases. nih.gov

Interactive Table: Cytotoxicity of this compound and Related Compounds in Various Cell Lines

CompoundCell LineScientific NameCell TypeObserved EffectSource
This compoundVariousMultipleMultiplePotent cytotoxic activities nih.gov
SecosterolsJ774Mus musculusMacrophageMitochondrial death pathway nih.govtandfonline.com
SecosterolsH9c2Rattus norvegicusCardiomyocyteCaspase-3/7-dependent pathway, mitochondrial and death receptor pathway nih.govtandfonline.com
SecosterolsGT1-7Mus musculusHypothalamic NeuronReactive oxygen species-dependent pathway nih.govtandfonline.com
SecosterolsHepG2, Huh7Homo sapiensHepatocarcinomaMitogen-activated protein kinase pathway nih.govtandfonline.com
9-oxononanoyl this compoundHL-60Homo sapiensPromyelocytic LeukemiaStrong cytotoxicity nih.gov

This compound directly impacts the structure and function of the endoplasmic reticulum (ER) in human umbilical vein endothelial cells (HUVECs). nih.gov This interaction is dose-dependent and triggers ER stress. nih.gov At lower concentrations (1 and 5 μM), this compound causes a significant expansion and structural change in the ER, prompting the cell to initiate adaptive responses like autophagy and activation of the ubiquitin-proteasome system to restore ER homeostasis. nih.gov However, at higher concentrations (20 μM), these coping mechanisms fail, and the accumulated ER stress leads to apoptosis. nih.gov This apoptotic pathway involves the early phosphorylation of eukaryotic initiation factor 2α (eIF2α) and the activation of nuclear factor-kappa B (NF-κB), indicating a shift from a pro-survival to a pro-apoptotic cellular program. nih.gov These findings highlight a specific molecular mechanism through which this compound can contribute to endothelial dysfunction, a key element in the pathophysiology of atherosclerosis. nih.gov

Interactive Table: Dose-Dependent Effects of this compound on Endothelial Cells (HUVECs)

ConcentrationObserved Cellular EffectUnderlying MechanismSource
1 μM - 5 μMER stress, significant expansion and structural change of ERActivation of autophagy and ubiquitin-proteasome system to restore ER function nih.gov
20 μMCell apoptosisFailure of adaptive program, phosphorylation of eIF2α, activation of NF-κB nih.gov

Studies examining the effects of various oxidized cholesterol metabolites on nitric oxide synthase (NOS) isoforms revealed that Secosterol-A is a potent inhibitor of both the endothelial (eNOS) and neuronal (nNOS) types, with IC₅₀ values of 50 ± 5 µM and 22 ± 1 µM, respectively. researchgate.netnih.gov In contrast, Secosterol-A did not inhibit the inducible form of NOS (iNOS). nih.gov The same research investigated this compound among other metabolites but did not find it to be a potent inhibitor of these enzymes. researchgate.netnih.gov The proposed mechanism for Secosterol-A's inhibitory action involves the formation of a Schiff base between its aldehyde group and lysine residues present in the calmodulin-binding regions of eNOS and nNOS, a modification that disrupts enzyme activity. nih.gov The lack of similar potent inhibition by this compound suggests that structural differences between the two secosterols influence their interaction with these specific enzymes.

Analytical Research Methodologies for Secosterol B Quantification

Extraction and Sample Preparation Techniques

The initial and critical step in the analysis of Secosterol-B from biological matrices is the efficient extraction and preparation of the sample. Biological samples such as blood, tissues, and cells are complex mixtures, necessitating a robust sample preparation protocol to isolate lipids and remove interfering substances. nih.govorganomation.com

A common approach involves lipid extraction from the sample matrix. nih.gov For instance, in the analysis of blood or tissue samples, lipids containing Secosterol-A and this compound are first extracted. nih.govresearchgate.net This process often utilizes organic solvents to solubilize the lipids. organomation.com Techniques like solid-phase extraction (SPE) are frequently employed for both extraction and sample clean-up. irb.hrchromatographytoday.comir4project.org SPE offers advantages such as higher recovery rates, improved selectivity, and the removal of interfering components that could affect subsequent analysis. irb.hr The choice of extraction solvent and clean-up method is optimized to ensure the efficient recovery of this compound while minimizing matrix effects. organomation.com

Derivatization Strategies for Enhanced Detection

Due to the chemical nature of this compound, direct analysis can be challenging. Therefore, derivatization is a key strategy to enhance its detection sensitivity and specificity, particularly for methods like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Mass Spectrometry (MS). nih.govresearchgate.nettandfonline.com The aldehyde functional group in this compound is the primary target for derivatization. jst.go.jp

Hydrazine (B178648) Derivatives

Hydrazine derivatives are widely used reagents for the derivatization of aldehydes and ketones, including this compound. nih.govresearchgate.net These reagents react with the aldehyde group of this compound to form stable hydrazone derivatives, which often possess chromophoric or fluorophoric properties, or can be easily ionized for mass spectrometric analysis. nih.govtandfonline.com This enhances the detectability of the compound. tandfonline.com

Several hydrazine derivatives have been successfully employed for this compound analysis:

Dinitrophenylhydrazine (DNPH): DNPH is a classic derivatizing agent that reacts with this compound to form a dinitrophenylhydrazone. nih.govresearchgate.nettandfonline.com The resulting derivative can be readily detected by HPLC with UV detection. researchgate.net This method has been applied to quantify this compound in samples such as human atherosclerotic plaques. nih.gov

Dansyl Hydrazine: For higher sensitivity, dansyl hydrazine is utilized. nih.govresearchgate.net It forms a fluorescent derivative with this compound, allowing for highly sensitive detection by HPLC with a fluorescence detector. This method has a reported limit of detection (LOD) of 1 fmol. nih.govtandfonline.com

1-Pyrenebutyric Hydrazine (PBH): PBH is another fluorescent derivatizing agent that has been used for the sensitive detection of this compound. researchgate.nettandfonline.com The resulting pyrene-labeled hydrazone can be quantified using HPLC with fluorescence detection, with a reported LOD of 10 fmol. researchgate.nettandfonline.com

Girard P Hydrazine (GP): GP hydrazine is a cationic derivatizing agent that improves the ionization efficiency of the resulting hydrazone in electrospray ionization mass spectrometry (ESI-MS). nih.govresearchgate.net This derivatization has been used to determine the levels of this compound in rat brain tissue. nih.gov The reported LOD for this method is 2.7 fmol. researchgate.nettandfonline.com

2-Hydrazino-1-methylpyridine (HMP): HMP is a highly sensitive derivatizing reagent, particularly for LC-ESI-MS/MS analysis. nih.govresearchgate.net This method offers a very low limit of detection, in the range of 10-50 amol, making it suitable for detecting trace amounts of this compound in biological samples. researchgate.nettandfonline.com

Table 1: Hydrazine Derivatives for this compound Derivatization

Derivatizing Reagent Abbreviation Detection Method Limit of Detection (LOD)
Dinitrophenylhydrazine DNPH HPLC-UV Not specified
Dansyl Hydrazine HPLC-Fluorescence 1 fmol nih.govtandfonline.com
1-Pyrenebutyric Hydrazine PBH HPLC-Fluorescence 10 fmol researchgate.nettandfonline.com
Girard P Hydrazine GP LC-MS 2.7 fmol researchgate.nettandfonline.com

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from other components in the sample extract, ensuring accurate quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely employed chromatographic technique for the analysis of this compound and its derivatives. nih.govresearchgate.nettandfonline.com Both normal-phase and reversed-phase HPLC can be used, with reversed-phase being more common for the separation of derivatized this compound. In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. By adjusting the mobile phase composition, the retention and separation of this compound derivatives can be optimized.

Spectrometric Detection Methods

Following chromatographic separation, spectrometric methods are used for the detection and quantification of this compound. nih.gov

Mass Spectrometry (MS and MS/MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), is a powerful tool for the sensitive and specific detection of this compound. nih.gov MS detects molecules based on their mass-to-charge ratio (m/z).

For derivatized this compound, ESI is a common ionization technique. nih.gov In tandem mass spectrometry (MS/MS), a specific ion of the derivatized this compound is selected and fragmented, and the resulting fragment ions are detected. This process, known as selected reaction monitoring (SRM), provides high specificity and reduces background noise, leading to very low detection limits. For example, a highly sensitive LC-ESI-MS/MS method has been developed for the quantification of this compound after derivatization with HMP. nih.gov Isotope dilution methods, using stable isotope-labeled internal standards like 3,4-¹³C-seco-B, are often employed to ensure high accuracy and precision in quantification. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Secosterol-A
Dinitrophenylhydrazine
Dansyl Hydrazine
1-Pyrenebutyric Hydrazine
Girard P Hydrazine
2-Hydrazino-1-methylpyridine

Fluorescence Detection

Fluorescence detection is a highly sensitive analytical technique employed for the quantification of this compound, particularly in biological matrices where it is present at low concentrations. This method typically requires a derivatization step to introduce a fluorescent tag onto the this compound molecule, as the native compound does not possess strong intrinsic fluorescence. The derivatization process enhances the detectability of the analyte, allowing for quantification at femtomole (fmol) levels.

A common approach involves the reaction of the aldehyde group of this compound with a fluorescent hydrazine derivative. This reaction forms a stable hydrazone product that exhibits significant fluorescence, which can then be measured by a fluorescence detector following chromatographic separation, typically by High-Performance Liquid Chromatography (HPLC).

Several fluorescent derivatizing reagents have been successfully utilized for the analysis of this compound. These include:

Dansyl Hydrazine (DNSL): This reagent reacts with this compound to form a highly fluorescent derivative, enabling a low limit of detection (LOD). HPLC with fluorescence detection after DNSL derivatization has been used to quantify this compound in the cortex of brains affected by Lewy body dementia. One study developed a method using dansyl hydrazine derivatization followed by HPLC with a fluorescence detector that could detect less than 1 fmol of this compound.

1-Pyrenebutyric Hydrazine (PBH): PBH is another effective derivatizing agent that imparts strong fluorescence to this compound, facilitating its sensitive detection. A highly sensitive method using HPLC and fluorescent detection after derivatization with PBH has been developed for the detection of this compound.

Girard P Hydrazine (GP): GP hydrazine has also been employed for the derivatization of this compound, leading to detectable levels suitable for quantitative analysis in biological samples like rat brain tissue.

The choice of derivatizing reagent can influence the sensitivity and specificity of the assay. The selection is often guided by the specific requirements of the study, including the expected concentration range of this compound in the sample and the available analytical instrumentation.

Ultraviolet (UV) Detection

Ultraviolet (UV) detection, often coupled with High-Performance Liquid Chromatography (HPLC), represents another common analytical methodology for the quantification of this compound. Similar to fluorescence detection, this method generally necessitates a derivatization step to enhance the molar absorptivity of this compound at a specific wavelength, thereby improving its detectability.

The most frequently used derivatizing reagent for UV detection of this compound is 2,4-Dinitrophenylhydrazine (DNPH) . DNPH reacts with the aldehyde functional group of this compound to form a stable dinitrophenylhydrazone derivative. This derivative exhibits strong absorption in the UV region, typically around 365 nm, allowing for its quantification.

The general workflow for the UV detection of this compound involves:

Extraction of lipids, including this compound, from the biological sample.

Derivatization of the extract with DNPH.

Separation of the DNPH-derivatized this compound from other components using HPLC.

Detection and quantification of the derivative using a UV detector set at the appropriate wavelength.

This HPLC-UV method has been applied to determine the levels of this compound in various biological samples. For instance, it has been used to analyze the concentration of this compound in human brain tissue and organic extracts of human atherosclerotic plaques. While UV detection may be less sensitive than fluorescence or mass spectrometry-based methods, it offers a robust and widely accessible technique for the quantification of this compound, particularly when present at higher concentrations.

Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope dilution mass spectrometry (IDMS) is considered a gold-standard method for the accurate and precise quantification of this compound in complex biological matrices. This technique offers high specificity and sensitivity, minimizing the impact of matrix effects that can interfere with other detection methods. The principle of IDMS involves the addition of a known amount of a stable isotope-labeled internal standard of the analyte to the sample prior to extraction and analysis.

The internal standard, being chemically identical to the analyte, co-elutes during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the isotope-labeled standard, the concentration of the analyte in the original sample can be accurately determined, correcting for any losses during sample preparation and analysis.

Application of Stable Isotope Internal Standards

The use of stable isotope internal standards is crucial for the reliable quantification of this compound, particularly given the instability of its precursor, Secosterol-A. A commonly used stable isotope-labeled internal standard for this compound analysis is 3,4-¹³C-Secosterol-B . This standard has carbon-13 atoms incorporated into its structure, resulting in a higher molecular weight than the native this compound, which allows for their differentiation by the mass spectrometer.

The analytical workflow typically involves:

Spiking the biological sample with a known quantity of 3,4-¹³C-Secosterol-B.

Extraction and purification of the secosterols.

Derivatization, often with a reagent like 2-hydrazino-1-methylpyridine (HMP), to enhance ionization efficiency.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This highly sensitive isotope dilution method has been successfully applied to quantify this compound in various human and animal tissues and fluids.

Table 1: Reported Levels of this compound in Biological Samples Determined by Isotope Dilution Mass Spectrometry

Biological SampleSpeciesConcentration/LevelReference
PlasmaHuman (healthy volunteers, n=10)27.3 ± 41.0 nM
PlasmaHuman (atherosclerosis patients)70–1,690 nM
PlasmaMouse (C57BL/6J, n=3)4.3 ± 0.8 nM
BrainMouse (C57BL/6J, n=3)110.9 ± 10.6 pmol/g
LiverMouse (C57BL/6J, n=3)161.5 ± 56.3 pmol/g
LungMouse (C57BL/6J, n=3)80.4 ± 1.4 pmol/g
Atherosclerotic PlaqueHuman6.8–61.3 pmol/mg plaque

Synthetic Approaches and Derivative Research

Chemical Synthesis Pathways for Secosterol-B

This compound, a biologically relevant oxysterol, can be formed through several chemical pathways, often originating from cholesterol. These synthetic routes are crucial for obtaining pure samples for research and for understanding its formation in biological systems.

Aldolization Reaction-Based Synthesis from Secosterol-A

A primary and well-documented pathway to this compound is through the intramolecular aldol (B89426) reaction of its precursor, Secosterol-A (also known as atheronal A). Secosterol-A is a major product of cholesterol ozonolysis. Under physiological aqueous conditions, Secosterol-A is unstable and readily converts to this compound. This conversion happens smoothly within biological systems. While this compound formation is favored under acidic conditions in organic solvents, the conversion of Secosterol-A in an aqueous buffer is less efficient, with Secosterol-A sometimes being a minor component or not forming at all. In studies using cell culture medium, a significant portion of Secosterol-A was observed to convert to this compound over a few hours.

Photooxidation of Cholesterol-Based Synthesis

This compound can also be synthesized through an ozone-independent pathway involving the photooxidation of cholesterol. This process is primarily mediated by singlet oxygen (¹O₂). The reaction of cholesterol with singlet oxygen predominantly yields 5α-hydroperoxycholesterol (5α-OOH-Chol). This intermediate can then undergo a Hock cleavage to form this compound. This pathway has been shown to be catalyzed by primary amines like lysine (B10760008), which facilitate the cyclization of 5α-OOH-Chol to an unstable dioxetane intermediate that subsequently decomposes to form secosterol aldehydes. It has been noted that in organic solvents, the formation of this compound is vastly in excess over Secosterol-A via this singlet oxygen route.

Myeloperoxidase-H₂O₂-Cl⁻ System-Mediated Synthesis

The enzyme myeloperoxidase (MPO), in the presence of its substrates hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), provides another pathway for this compound formation from cholesterol. This system, prevalent at sites of inflammation, can generate reactive oxygen species that oxidize cholesterol. Research has shown that the reaction of cholesterol with the MPO-H₂O₂-Cl⁻ system can produce nearly equal amounts of Secosterol-A and this compound. The mechanism is thought to involve the generation of singlet oxygen from the reaction of hypochlorous acid (HOCl) and H₂O₂. This suggests an ozone-free mechanism for the formation of these secosterols in biological settings.

Design and Synthesis of this compound Analogs and Derivatives

To investigate the biological activities and mechanisms of action of this compound, researchers have designed and synthesized various analogs and derivatives. These modified structures serve as valuable tools for a range of biochemical studies.

Alkynyl this compound for Bioconjugation Studies

To facilitate the study of its interactions with proteins, an alkynyl derivative of this compound (a-seco B) has been synthesized. The terminal alkyne group is a key feature that allows for "click chemistry," a powerful bioconjugation technique. This method enables the attachment of reporter molecules, such as biotin (B1667282) or fluorescent dyes, to the alkynyl-tagged secosterol after it has interacted with its biological targets. Studies using alkynyl secosterol probes have established that secosterols are highly reactive towards proteins. This approach has been instrumental in identifying protein adducts and understanding the covalent modifications that secosterols can induce.

Aldehyde-Oxidation Products (e.g., secoB-COOH)

This compound can be further oxidized to form its corresponding carboxylic acid derivative, 3β-hydroxy-5β-hydroxy-B-norcholestane-6-oic acid, commonly referred to as secoB-COOH. This oxidation of the aldehyde group can occur in biological environments, such as cell culture media. While this compound is relatively stable, a portion of it can be converted to secoB-COOH. The aldehyde group in aldehydes is readily oxidized to a carboxylic acid under both acidic and alkaline conditions. The formation of secoB-COOH is significant as it represents a metabolic fate of this compound and may possess its own distinct biological activities.

Applications of Synthetic Derivatives in Mechanistic Studies

The study of this compound and its biological implications is significantly advanced by the use of synthetic derivatives. These modified versions of the natural compound are instrumental in elucidating its mechanisms of action, identifying its cellular targets, and understanding its role in various physiological and pathological processes. By incorporating specific chemical functionalities, researchers can track, isolate, and visualize this compound within complex biological systems, providing insights that would be difficult to obtain by observing the parent molecule alone.

Visualization and Enrichment Techniques (e.g., Click Chemistry)

A key challenge in understanding the biological activity of this compound is identifying the specific proteins and other biomolecules with which it interacts. To address this, synthetic derivatives of this compound have been developed that are amenable to visualization and enrichment techniques. These methods allow for the detection and isolation of this compound adducts from cellular and tissue samples.

Fluorescent Derivatives:

One approach to visualize the localization of this compound within cells is through the use of fluorescent derivatives. These are created by attaching a fluorescent tag to the this compound molecule. While direct tagging of this compound is one possibility, a more common strategy involves the use of fluorescent hydrazine (B178648) derivatives that react with the aldehyde group of this compound. This derivatization is often employed for sensitive detection in analytical techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Some derivatizing agents used for fluorescent detection of secosterols include:

Dansyl hydrazine (DNSL)

1-Pyrenebutyric hydrazine (PBH)

2-Hydrazino-1-methylpyridine (HMP)

These reagents react with the aldehyde functionality of this compound to form a stable, fluorescent hydrazone, enabling highly sensitive detection. For instance, DNSL derivatization has been used to quantify secosterol levels in the brains of patients with Lewy body dementia.

Click Chemistry Probes:

Click chemistry has emerged as a powerful tool for studying the interactions of small molecules like this compound in biological systems. This approach involves the synthesis of a this compound derivative containing a small, inert chemical handle, such as an alkyne group. This "alkynyl-Secosterol-B" probe can be introduced to cells or tissues, where it will react with its biological targets in the same manner as the native molecule.

Following this interaction, a reporter molecule containing a complementary azide (B81097) group (e.g., an azido-biotin or an azido-fluorophore) is added. The alkyne on the this compound probe and the azide on the reporter molecule then undergo a highly specific and efficient cycloaddition reaction, "clicking" together to form a stable triazole linkage.

This strategy offers several advantages:

Visualization: If the reporter molecule is a fluorophore, the location of the this compound adducts can be visualized using fluorescence microscopy.

Enrichment: If the reporter molecule is biotin, the this compound-protein adducts can be enriched and isolated from complex mixtures using streptavidin-coated beads. The isolated proteins can then be identified using techniques like mass spectrometry, revealing the direct targets of this compound.

Research has demonstrated the synthesis of alkynyl derivatives of secosterols, which have been successfully used to establish that Secosterol-A and this compound are highly reactive towards proteins. These probes, in conjunction with click chemistry, have facilitated the detection of secosterol-protein adducts and have been instrumental in developing methods to enrich and identify these modified proteins.

Interactive Table of Derivatizing Agents for this compound Analysis

Reagent NameAbbreviationType of DetectionApplication
Dansyl hydrazineDNSLFluorescenceQuantification in biological samples
1-Pyrenebutyric hydrazinePBHFluorescenceSensitive detection
2-Hydrazino-1-methylpyridineHMPFluorescence, MS/MSHighly sensitive detection
DinitrophenylhydrazineDNPHUV, MSHPLC analysis
Girard P hydrazineGPFluorescence, MSDetection in biological samples
Azido-biotinN/AEnrichmentClick chemistry-based target isolation
Azido-fluorophoreN/AVisualizationClick chemistry-based imaging

Secosterol B in Oxidative Stress and Disease Pathogenesis Research

Role in Inflammation-Related Pathologies

Elevated concentrations of Secosterol-B, along with its precursor Secosterol-A, have been identified in human tissues associated with inflammatory conditions. Research indicates that these secosterols are linked to inflammation-related diseases, with their increased formation being a potential contributing factor. In vitro studies have demonstrated that this compound and its related compounds can induce pro-inflammatory activities.

The molecular mechanism behind these pro-inflammatory effects appears to involve the covalent binding of secosterols to proteins. The aldehyde group in this compound is reactive and can form Schiff bases with the amino groups of proteins. Furthermore, a dehydrated form of this compound can create a Michael acceptor moiety, which can then react with nucleophilic sites on target proteins. This modification of proteins by secosterols is considered a critical step in triggering their pro-inflammatory actions. this compound has been shown to induce cell death in various cell lines, including human T-lymphocytes, B-lymphocytes, vascular smooth muscle cells, and macrophages.

The formation of this compound itself can be a result of oxidative processes. While Secosterol-A is a major product of cholesterol ozonolysis, it can be converted to this compound. this compound is also the predominant species formed during singlet oxygen-mediated cholesterol oxidation. The presence of these reactive secosterols in inflamed tissues suggests their potential role in the exacerbation of various diseases.

Association with Neurodegenerative Diseases

Elevated levels of this compound have been detected in brain tissues affected by neurodegenerative diseases, pointing to a potential role in their pathogenesis. These cholesterol aldehydes are considered important intermediates in the development of such conditions. The high concentration of cholesterol in the central nervous system makes it susceptible to oxidation, leading to the formation of reactive molecules like this compound.

The mechanism by which this compound may contribute to neurodegeneration involves the modification of proteins, leading to the formation of aggregates, a common feature in many of these diseases.

In the context of Alzheimer's disease, elevated levels of this compound have been found in the brains of patients. Research suggests that this compound can covalently modify amyloid-β (Aβ) peptide, a key protein involved in Alzheimer's pathology, and enhance its propensity to form amyloid plaques. The concentrations of secosterols found in the brains of Alzheimer's patients are considered sufficient to induce these modifications. The aggregates formed from Aβ adducted with cholesterol aldehydes have been shown to be more toxic to neurons.

Research Findings on this compound and Alzheimer's Disease
FindingReference
Elevated levels of this compound detected in brain tissue of Alzheimer's patients.
This compound can covalently modify amyloid-β (Aβ) peptide.
Modification of Aβ by secosterols increases its amyloidogenicity.
Aβ-cholesterol aldehyde adducts form aggregates that are more toxic to cortical neurons.

Elevated concentrations of this compound have also been observed in the cortex of individuals with Lewy body dementia. This neurodegenerative disorder is characterized by the accumulation of α-synuclein protein aggregates known as Lewy bodies. In vitro studies have demonstrated that this compound can accelerate the aggregation of α-synuclein. This suggests that the presence of this compound in the brain may contribute to the formation of the pathological protein deposits seen in Lewy body dementia.

Research Findings on this compound and Lewy Body Dementia
FindingReference
Increased levels of this compound found in the cortex of brains with Lewy body dementia.
This compound accelerates the aggregation of α-synuclein in vitro.
The presence of this compound may contribute to the formation of Lewy bodies.

Research into amyotrophic lateral sclerosis (ALS) has also implicated cholesterol aldehydes like this compound. Studies using an animal model of ALS have shown the presence of these aldehydes in the motor cortex and spinal cord. A significant finding is that plasma levels of Seco B, the more abundant form, were notably higher in symptomatic ALS rats compared to those in the pre-symptomatic stage, suggesting a link with disease progression.

In vitro experiments have revealed that this compound can induce the aggregation of the Cu,Zn-superoxide dismutase (SOD1) protein, which is associated with familial ALS cases. The adduction of secosterols to SOD1 appears to create species that are highly prone to aggregation. This modification and subsequent aggregation of SOD1 could be a contributing factor to the pathology of ALS.

Lewy Body Dementia Research Context

Involvement in Cardiovascular Disease Research

This compound has been detected in human atherosclerotic plaques, indicating its potential involvement in cardiovascular diseases.

Elevated levels of this compound are found in human atherosclerotic plaques. Atherosclerosis, the hardening of the arteries, involves inflammatory processes and the deposition of cholesterol. The presence of this compound in these plaques suggests it may play a role in the disease's development.

Research has shown that secosterols can induce pro-inflammatory responses and cell death in various cell types relevant to atherosclerosis, such as vascular smooth muscle cells and macrophages. Furthermore, the modification of proteins by secosterols is a key aspect of their biological activity. For instance, the modification of apolipoprotein C-II (ApoC-II) by secosterols, leading to its polymerization, is considered relevant to the mechanisms of atherosclerosis, as amyloid deposits containing ApoC-II are found in a significant percentage of atherosclerotic lesions.

Research Findings on this compound and Atherosclerosis
FindingReference
Elevated levels of this compound detected in human atherosclerotic plaques.
Secosterols induce pro-inflammatory activities and cell death in vascular cells.
Secosterols can modify apolipoprotein C-II (ApoC-II), promoting its polymerization.
Amyloid deposits containing ApoC-II are present in atherosclerotic lesions.

Low-Density Lipoprotein (LDL) Modification and Foam Cell Formation

The transformation of macrophages into foam cells is a critical event in the pathogenesis of atherosclerosis. This process is driven by the unregulated uptake of modified low-density lipoprotein (LDL). This compound, a cholesterol oxidation product found in atherosclerotic plaques, plays a significant role in this pathological process by inducing modifications to LDL that enhance its atherogenicity.

The chemical structure of this compound contains a reactive aldehyde group. This functional group can react with the ε-amino groups of lysine (B10760008) residues on apolipoprotein B-100 (apoB-100), the primary protein component of LDL. This reaction forms Schiff bases, leading to covalent modifications of the apoB-100 protein. Research has shown that incubation of human LDL with this compound results in time-dependent alterations to the secondary structure of apoB-100.

This structural modification of LDL by this compound leads to its increased uptake by macrophages. Unlike native LDL, which is taken up by the highly regulated LDL receptor, secosterol-modified LDL is recognized and internalized by scavenger receptors on macrophages. These scavenger receptors are not subject to the same feedback inhibition by intracellular cholesterol levels. Consequently, the uptake of secosterol-modified LDL by macrophages is uncontrolled, leading to a massive accumulation of cholesterol and cholesteryl esters within the cell. This lipid engorgement transforms the macrophages into the characteristic "foam cells" that are a hallmark of atherosclerotic lesions. The formation of foam cells contributes to the development and progression of atherosclerotic plaques.

This compound as a Biomarker in Research Investigations

The non-enzymatic origin of this compound makes it a valuable biomarker in research for investigating oxidative stress and specific oxidation pathways in vivo.

Endogenous Ozone Production Assessment

This compound, in conjunction with its precursor Secosterol-A, has been proposed as a potential diagnostic marker for endogenous ozone production. Both secosterols are formed from the oxidation of cholesterol. However, the relative amounts of each can provide insight into the specific oxidant involved.

Ozone-mediated oxidation of cholesterol predominantly yields Secosterol-A. In contrast, the reaction of cholesterol with singlet oxygen primarily produces 5α-hydroperoxycholesterol, which then predominantly converts to this compound. Therefore, the ratio of Secosterol-A to this compound has been suggested as a tool to differentiate between ozone-dependent and singlet oxygen-dependent cholesterol oxidation pathways in biological systems. A higher ratio of Secosterol-A to this compound would suggest a significant contribution from an ozone-like oxidant.

The following table summarizes the primary formation pathways leading to Secosterol-A and this compound:

OxidantPrimary Cholesterol Oxidation ProductResulting Secosterol
Ozone (O₃)Secosterol-ASecosterol-A is the dominant product
Singlet Oxygen (¹O₂)5α-hydroperoxycholesterolThis compound is the dominant product

This table is based on findings that indicate different primary products depending on the oxidant.

Oxidative Stress Marker

This compound serves as a biomarker for general oxidative stress. Its formation is the result of non-enzymatic oxidation of cholesterol by reactive oxygen species, placing it directly in the pathway of oxidative damage. Elevated levels of this compound have been detected in pathological conditions associated with high oxidative stress, such as in human atherosclerotic plaques.

The presence of this compound in tissues indicates that oxidative damage to lipids has occurred. Since it is not produced through normal enzymatic processes, its detection provides evidence for the occurrence of non-enzymatic, and often pathological, oxidation events in vivo. This makes the quantification of this compound a useful tool in research to assess the extent of oxidative stress in various disease models and clinical samples.

The table below shows the reported levels of Secosterol-A and this compound in various biological samples from mice and humans, illustrating their presence in different tissues.

Biological SampleSpeciesSecosterol-A ConcentrationThis compound Concentration
PlasmaHuman (n=10)23.6 ± 16.6 nM27.3 ± 41.0 nM
PlasmaMouse (C57BL/6J, n=3)1.4 ± 0.7 nM4.3 ± 0.8 nM
BrainMouse (C57BL/6J, n=3)10.4 ± 16.3 pmol/g110.9 ± 10.6 pmol/g
LiverMouse (C57BL/6J, n=3)34.1 ± 21.6 pmol/g161.5 ± 56.3 pmol/g
LungMouse (C57BL/6J, n=3)29.1 ± 1.3 pmol/g80.4 ± 1.4 pmol/g

Data compiled from a study quantifying secosterol levels.

Future Directions and Emerging Research Avenues

Elucidation of Unveiled Formation Mechanisms

The precise mechanisms of Secosterol-B formation in vivo are a critical area of ongoing investigation. While it is established that this compound can be formed from the oxidation of cholesterol, the exact pathways are still debated.

Initially, this compound and its precursor, Secosterol-A, were considered exclusive products of cholesterol ozonolysis, suggesting they could be biomarkers for endogenous ozone production during inflammation. However, subsequent research has revealed ozone-independent pathways. One significant alternative route involves the reaction of cholesterol with singlet oxygen, which is also generated during inflammatory processes. This reaction can produce 5α-hydroperoxy cholesterol (5α-OOH-Chol) or a cholesterol-1,2-dioxetane intermediate, which can then lead to the formation of this compound.

Interestingly, the ratio of Secosterol-A to this compound may offer insights into the dominant oxidation pathway in a given biological context. Singlet oxygen-mediated oxidation tends to produce significantly more this compound than Secosterol-A, whereas ozone-mediated reactions show a different product distribution. Further studies are necessary to fully understand the contribution of these different formation pathways in various tissues and disease states, which will be crucial for interpreting the pathological significance of elevated this compound levels.

Comprehensive Identification of Biological Targets and Pathways

This compound has been detected in human atherosclerotic plaques and brain tissues of patients with neurodegenerative diseases like Alzheimer's and Lewy body dementia, suggesting its involvement in these conditions. The aldehyde group in this compound's structure makes it reactive, allowing it to form covalent adducts with proteins, which is believed to be a key part of its mechanism of action.

Future research will need to focus on the comprehensive identification of the specific proteins and other biomolecules that this compound interacts with. This will help to delineate the downstream cellular signaling pathways it modulates. Current evidence points to its involvement in:

Atherosclerosis: this compound may contribute to the development of atherosclerosis by modifying low-density lipoprotein (LDL) particles and affecting endothelial cell function through the induction of endoplasmic reticulum (ER) stress.

Neurodegeneration: In neurodegenerative diseases, this compound has been shown to accelerate the aggregation of proteins like α-synuclein and amyloid-β, a key pathological feature of these conditions.

Inflammation and Cell Death: this compound can trigger pro-inflammatory responses and induce cell death through various pathways, including those dependent on caspases and reactive oxygen species.

A deeper understanding of these interactions will be vital for clarifying its role in disease pathogenesis.

Development of Advanced Analytical and Synthetic Methodologies

Progress in understanding the roles of this compound is intrinsically linked to the ability to accurately detect and quantify it in complex biological samples and to synthesize it for research purposes.

Analytical Methods: Current methods for detecting this compound often involve derivatization followed by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS). Highly sensitive techniques using derivatizing agents like 2-hydrazino-1-methylpyridine (HMP) have been developed, allowing for quantification in human plasma. However, there is a continuous need to develop even more sensitive and specific analytical methods to detect the potentially low but biologically significant concentrations of this compound in various tissues and cellular compartments.

Synthetic Methodologies: The chemical synthesis of this compound and its derivatives is crucial for producing sufficient quantities for biological studies and for creating molecular probes to investigate its mechanisms of action. While multi-step syntheses from natural sterols like cortisol have been developed, future efforts will likely focus on improving the efficiency, yield, and scalability of these processes. The development of chemoenzymatic approaches, which combine chemical and biological catalysts, represents a promising avenue for more environmentally benign and efficient syntheses.

Exploration of Therapeutic Interventions Based on this compound Mechanisms

The involvement of this compound in key pathological processes, such as protein aggregation in neurodegenerative diseases and endothelial dysfunction in atherosclerosis, makes it and its associated pathways attractive targets for therapeutic intervention.

Future research in this area could explore several strategies:

Inhibition of Formation: Developing therapeutic agents that can selectively inhibit the formation of this compound, for instance, by targeting the specific enzymatic or oxidative pathways that produce it.

Blocking Downstream Effects: Designing molecules that can block the interaction of this compound with its biological targets or inhibit the downstream signaling pathways it activates.

Promoting Clearance: Investigating mechanisms to enhance the metabolic clearance or detoxification of this compound from the body.

Given that this compound has been shown to inhibit certain nitric oxide synthases, which are critical for vascular health and neuronal function, understanding how to counteract its effects could have significant therapeutic implications. As research continues to unravel the complexities of this compound's roles in disease, the potential for developing novel therapeutic strategies targeting this molecule will become clearer.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for initial studies on Secosterol-B?

  • Methodological Answer : Begin with a hypothesis-driven approach using frameworks like PICO (Population, Intervention, Comparison, Outcome) to define variables . For biochemical studies, include controls for solvent effects, purity validation (e.g., NMR, HPLC), and dose-response assays. Replicate experiments at least three times to establish baseline reproducibility . Prioritize literature gaps (e.g., this compound’s oxidative stability in vitro) using databases like PubMed or SciFinder .

Q. How should researchers validate the purity of synthesized this compound?

  • Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic (NMR, IR) techniques. For novel derivatives, provide full spectral data and elemental analysis. Cross-reference retention times with known standards and report purity thresholds (e.g., ≥95%) in line with journal guidelines .

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